N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide
Description
N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a cyclobutyl group, and a thiane-2-carboxamide moiety, making it a versatile molecule for chemical modifications and biological studies.
Properties
IUPAC Name |
N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3S/c1-13(14-6-5-10-19(12-14)15-7-4-8-15)18-17(20)16-9-2-3-11-23(16,21)22/h13-16H,2-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUSNKHKZDAVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2CCC2)NC(=O)C3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via alkylation reactions using cyclobutyl halides.
Formation of the Thiane-2-carboxamide Moiety: This involves the reaction of thiane-2-carboxylic acid with suitable amines under dehydrating conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclobutyl and piperidine positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: N-oxides, sulfoxides.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, amine-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. Its piperidine ring is a common motif in many bioactive molecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with neurotransmitter receptors or enzymes, making it a potential candidate for treating neurological disorders or other diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The cyclobutyl group may enhance binding affinity and specificity, while the thiane-2-carboxamide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-cyclopentylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide
- N-[1-(1-cyclohexylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide
- N-[1-(1-cyclopropylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide
Uniqueness
Compared to similar compounds, N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
